molecular formula C27H25ClN4O2 B5212912 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B5212912
M. Wt: 473.0 g/mol
InChI Key: BQVLHLWCKZMUQK-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate aldehyde under acidic conditions to form the pyrazole intermediate.

    Attachment of the pyrazole to the phenyl ring: The pyrazole intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to form the substituted phenyl ring.

    Formation of the quinazolinone core: The substituted phenyl ring is then reacted with anthranilic acid under cyclization conditions to form the quinazolinone core structure.

    Final assembly: The final step involves the reaction of the quinazolinone intermediate with benzyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-phenylquinazolin-4(1H)-one: A similar compound with a slight variation in the quinazolinone core.

    4-chloro-3,5-dimethyl-1H-pyrazole derivatives: Compounds with similar pyrazole structures but different substituents.

    Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents on the phenyl ring.

Uniqueness

The uniqueness of 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-3-phenyl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O2/c1-17-25(28)18(2)31(30-17)16-20-15-19(13-14-24(20)34-3)26-29-23-12-8-7-11-22(23)27(33)32(26)21-9-5-4-6-10-21/h4-15,26,29H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVLHLWCKZMUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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